6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2-amine is a chemical compound with the empirical formula C14H18BNO4. It is also known by the synonym “HBpin” or “Pinacolborane.” The compound belongs to the class of boronic acids and derivatives . Its molecular weight is approximately 127.98 g/mol.
Physical and Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Reactivity
- The benzoxazol-2-yl substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating its utility in selective chemical transformations (Lahm & Opatz, 2014).
- Transition-metal-free amination of benzoxazoles, including the potential use of similar compounds, was developed using catalytic amounts of tetrabutylammoniumiodide (TBAI) under mild conditions, showing the compound's relevance in synthesizing 2-aminobenzoxazoles (Froehr et al., 2011).
- Electrochemically promoted coupling of benzoxazoles and amines leading to 2-aminobenzoxazoles, highlights the role of such compounds in developing efficient, low-waste chemical syntheses (Gao et al., 2014).
Material Science Applications
- The influence of conjugation axis on optical and electronic properties of aryl-substituted benzobisoxazoles was studied, indicating potential applications in altering electronic properties for material science applications (Tlach et al., 2013).
- Synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, which suggests the compound's framework could be utilized in the design and development of new antimicrobial agents (Bektaş et al., 2007).
Advanced Chemical Analysis and Properties
- Studies on the synthesis, crystal structure, and DFT of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds provide insight into the physicochemical properties and the potential for fine-tuning electronic and structural characteristics for specific applications (Huang et al., 2021).
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathways involved in the borylation of alkyl or aryl alkynes and alkenes . The downstream effects of this interaction can lead to the formation of aryl boronates and chiral allenyl boronates .
Result of Action
The borylation process it induces can lead to the formation of various boron-containing compounds .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the storage temperature of similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is recommended to be 2-8°C , suggesting that temperature could affect the stability and efficacy of the compound.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(15)16-9/h5-7H,1-4H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSAPUPXNGWQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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